molecular formula C20H20N2O5 B2461075 N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034622-10-9

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2461075
CAS RN: 2034622-10-9
M. Wt: 368.389
InChI Key: ZAVDZXFUACLTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide, commonly known as FFA4 agonist TUG-770, is a synthetic compound that has gained significant attention in the field of biomedical research.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related furan compound, has been demonstrated to significantly promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a broad spectrum of (hetero)aryl bromides with various amines, showcasing its utility in synthesizing pharmaceutically relevant building blocks (Bhunia, Kumar, & Ma, 2017).

Novel Synthetic Approaches

Research has developed a novel synthetic route for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a new formula for anthranilic acid derivatives and oxalamides. This method is highlighted for its simplicity and high yield, contributing to the synthetic chemistry of oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Biologically Active Compounds Synthesis

Furan derivatives have been used in the synthesis of biologically active compounds, such as the creation of new compounds containing pyridine and pyridazine fragments. These efforts demonstrate the versatility of furan compounds in generating molecules with potential biological activities (Aniskova, Grinev, & Yegorova, 2017).

Inhibition Studies

Evaluation of analogues of furan-amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment, further exemplifies the potential medical applications of furan derivatives. This research provides insights into the structure-activity relationship essential for developing more potent inhibitors (Alnabulsi, Hussein, Santina, Alsalahat, Kadirvel, Magwaza, Bryce, Schwalbe, Baldwin, Russo, Stratford, & Freeman, 2018).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVDZXFUACLTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

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